Brilacidin - 1224095-98-0

Brilacidin

Catalog Number: EVT-261481
CAS Number: 1224095-98-0
Molecular Formula: C40H50F6N14O6
Molecular Weight: 936.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brilacidin is a synthetic, non-peptide small molecule designed to mimic the biological properties of host defense peptides (HDPs). [, ] It belongs to a class of compounds known as defensin-mimetics. [, ] Brilacidin has garnered significant interest in scientific research due to its broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. [, , , , , , ]

Acetyl Brilacidin

  • Relevance: This compound is relevant as a negative control in studies investigating Brilacidin's mechanism of action. Research demonstrates that unlike Brilacidin, Acetyl Brilacidin does not hinder the entry of SARS-CoV-2 pseudovirus into various cell lines [, ]. This suggests that the specific chemical features of Brilacidin impacted by acetylation are crucial for its antiviral activity, particularly its interaction with host cell surface molecules like heparan sulfate proteoglycans.

Heparan Sulfate Proteoglycans (HSPGs)

  • Relevance: HSPGs are crucial for the antiviral activity of Brilacidin. Studies show that Brilacidin targets HSPGs on the host cell surface, interfering with the attachment and entry of viruses like SARS-CoV-2 [, ]. This interaction is essential for Brilacidin's broad-spectrum antiviral activity against several human coronaviruses, including HCoV-229E, HCoV-OC43, and HCoV-NL63 [, ].

Heparin

  • Relevance: Heparin serves as a valuable tool to investigate the role of HSPGs in Brilacidin's antiviral activity. Experiments demonstrate that heparin can compete with HSPGs for Brilacidin binding, diminishing its inhibitory effect on viral entry [, ]. This competition highlights the importance of Brilacidin's interaction with HSPGs for its antiviral activity, further emphasizing the potential of targeting host cell surface molecules as an antiviral strategy.

Remdesivir

  • Relevance: Remdesivir is relevant to Brilacidin research because of its use in combination therapy studies. Studies reveal a strong synergistic effect when Brilacidin is combined with Remdesivir against HCoV-OC43 in cell culture [, ]. This synergy suggests a potential therapeutic benefit of using both drugs together, potentially enhancing antiviral activity and reducing the required dosage of each individual drug.

Daptomycin

  • Relevance: Daptomycin is relevant to Brilacidin research because both compounds share a similar mechanism of action involving membrane disruption, albeit targeting different pathogens []. Comparative studies using transcriptional profiling revealed that the global response of Staphylococcus aureus to Brilacidin treatment correlates well with that of Daptomycin []. This similarity highlights a potential shared pathway of disrupting membrane function, further emphasizing the importance of understanding the specific molecular interactions underlying these effects.

Antimicrobial Peptide LL37

  • Relevance: LL37 is relevant to Brilacidin research because both compounds target bacterial cell membranes and induce comparable transcriptional responses in Staphylococcus aureus []. The similarities between the effects of Brilacidin and LL37 highlight the potential of developing synthetic host defense peptide mimetics as novel antimicrobial agents, particularly for combating drug-resistant infections.

Caspofungin (CAS)

  • Relevance: CAS is relevant in the context of Brilacidin's antifungal activity. Research indicates that Brilacidin interacts with CAS, potentiating its antifungal effect against Cryptococcus neoformans [, ]. Furthermore, Brilacidin, in combination with CAS, disrupts essential fungal processes such as endocytic movement, calcineurin signaling, and mitogen-activated protein kinase pathways [].

Amphotericin B (AmB)

  • Relevance: AmB is relevant to Brilacidin research as both compounds exhibit antifungal activity. Research suggests that Brilacidin can interact with AmB, enhancing its antifungal activity against Cryptococcus neoformans [].

Ibrexafungerp (IBX)

  • Relevance: IBX is relevant to Brilacidin research due to its synergistic antifungal activity with Brilacidin. Studies show that Brilacidin potentiates the activity of IBX against Aspergillus fumigatus, including strains resistant to CAS with mutations in the fks1 gene encoding the 1,3-β-D-glucan synthase []. This synergistic effect suggests a potential therapeutic benefit of combining these drugs, potentially enhancing antifungal efficacy and overcoming resistance mechanisms.
Source and Classification

Brilacidin was developed by Innovation Pharmaceuticals Inc. as a novel compound with potential therapeutic applications. It is classified as a non-peptide defensin-mimetic molecule due to its ability to replicate the functions of natural host defense peptides while being smaller and more stable. Brilacidin has shown effectiveness against a range of infections, including acute bacterial skin and skin structure infections (ABSSSI) and viral infections like SARS-CoV-2 and various enveloped viruses .

Synthesis Analysis

Brilacidin is synthesized through a process that involves the rational design of its molecular structure to enhance stability and efficacy. The synthesis typically follows these steps:

  1. Design: Utilizing computational tools to create an amphiphilic structure that combines hydrophilic and hydrophobic properties.
  2. Chemical Reactions: Employing techniques such as solid-phase peptide synthesis or solution-phase synthesis to construct the desired molecular framework.
  3. Purification: Following synthesis, the compound undergoes purification processes like high-performance liquid chromatography to ensure purity and yield.
Molecular Structure Analysis

Brilacidin exhibits an amphiphilic structure characterized by distinct hydrophobic and hydrophilic regions. This design allows it to interact effectively with microbial membranes. Key features of its molecular structure include:

  • Molecular Formula: C₁₈H₃₃N₃O₄S
  • Molecular Weight: Approximately 359.54 g/mol
  • Structural Characteristics: The molecule contains both cationic groups and hydrophobic tails, enabling it to disrupt microbial cell membranes effectively.

The structural design is critical for its function as it mimics the action of natural host defense peptides while being less prone to degradation .

Chemical Reactions Analysis

Brilacidin participates in several chemical reactions that contribute to its antimicrobial activity:

  1. Membrane Disruption: It interacts with lipid bilayers, leading to membrane depolarization in bacteria, similar to the action of lipopeptide antibiotics like daptomycin.
  2. Synergistic Effects: Brilacidin has been shown to enhance the efficacy of other antifungal agents such as caspofungin when used in combination therapies against resistant fungal strains .
  3. Antiviral Activity: The compound inhibits viral replication by targeting post-entry steps in the viral life cycle, affecting RNA synthesis in enveloped viruses .
Mechanism of Action

The mechanism of action of Brilacidin involves several pathways:

  • Membrane Interaction: Brilacidin disrupts microbial membranes by inserting itself into lipid bilayers, causing leakage of cellular contents.
  • Inhibition of Pathogen Growth: It affects cell wall integrity and membrane organization in fungi, leading to increased susceptibility to other antifungal agents.
  • Antiviral Mechanism: For viruses like SARS-CoV-2, Brilacidin inhibits viral entry into host cells and disrupts viral integrity without directly blocking receptor interactions .
Physical and Chemical Properties Analysis

Brilacidin possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and has variable solubility in aqueous solutions.
  • Stability: The compound is designed for enhanced stability compared to natural peptides, reducing susceptibility to proteolytic degradation.
  • Toxicity Profile: Initial studies indicate a favorable toxicity profile with a high selectivity index (e.g., 426 for SARS-CoV-2), suggesting low cytotoxicity at effective concentrations .
Applications

Brilacidin has multiple scientific applications across various fields:

  1. Antimicrobial Therapy: It is being investigated for treating skin infections caused by resistant bacteria.
  2. Antiviral Treatment: Research supports its use against SARS-CoV-2 and other enveloped viruses, highlighting its potential role in pandemic response strategies .
  3. Combination Therapies: Its ability to synergize with other drugs enhances treatment options for complex infections, particularly in immunocompromised patients .

Properties

CAS Number

1224095-98-0

Product Name

Brilacidin

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide

Molecular Formula

C40H50F6N14O6

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1

InChI Key

QPDYBCZNGUJZDK-DNQXCXABSA-N

SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N

Solubility

Soluble in DMSO, not in water

Synonyms

PMX30063; PMX-30063; PMX 30063; Brilacidin

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.